molecular formula C28H34N6O4S B590478 N-Desmethyl-N-benzyl sildenafil CAS No. 1446089-82-2

N-Desmethyl-N-benzyl sildenafil

Numéro de catalogue: B590478
Numéro CAS: 1446089-82-2
Poids moléculaire: 550.678
Clé InChI: ZNBBYJQSWODKSY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Introduction to N-Desmethyl-N-benzyl Sildenafil

This compound (C₂₈H₃₄N₆O₄S) is a pyrazolo[4,3-d]pyrimidin-7-one derivative with a benzyl-substituted piperazine moiety. It is recognized by the United States National Library of Medicine (NLM) and classified under the NORMAN Suspect List Exchange for environmental monitoring. The compound is primarily utilized as a pharmaceutical impurity standard, aiding in the detection and quantification of adulterants in sildenafil-based formulations.

Historical Context and Discovery

This compound was first registered in PubChem in 2019, with structural characterization completed in 2025. Its development aligns with the broader trend of synthesizing sildenafil analogs to explore pharmacological modifications and impurity profiles. While sildenafil itself was discovered in the 1990s as a hypertension drug and later repurposed for erectile dysfunction, derivatives like this compound emerged as part of efforts to characterize synthetic impurities and counterfeit compounds. The compound’s benzyl group substitution distinguishes it from sildenafil’s methyl-substituted piperazine ring, a structural feature critical for its distinct chemical behavior.

Relationship to Parent Compound Sildenafil

Sildenafil (C₂₂H₃₀N₆O₄S) and this compound share a core pyrazolo[4,3-d]pyrimidin-7-one scaffold but differ in their side-chain substituents. Key structural differences include:

Feature Sildenafil This compound
Piperazine Substituent Methyl group Benzyl group (C₆H₅CH₂–)
Molecular Weight 530.64 g/mol 550.68 g/mol
IUPAC Name 1-[4-Ethoxy-3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfonyl]-4-methylpiperazine 5-(5-((4-Benzylpiperazin-1-yl)sulfonyl)-2-ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-one

This substitution alters the compound’s physicochemical properties, such as solubility and receptor-binding affinity, though specific pharmacological data remain limited.

Significance in Pharmaceutical Research

This compound serves critical roles in pharmaceutical quality assurance and adulterant detection:

  • Impurity Profiling :

    • It is classified as a potential impurity in sildenafil manufacturing, necessitating stringent monitoring during drug synthesis.
    • Analytical methods such as HPLC-MS/MS are employed to quantify this compound, ensuring compliance with regulatory standards like those outlined by the European Pharmacopeia.
  • Detection of Counterfeit Products :

    • The compound is frequently identified in dietary supplements and unapproved erectile dysfunction medications, highlighting its use as a marker for adulteration.
    • LC-MS/MS protocols, such as those employing Capcell PAK C18 columns, enable its differentiation from other PDE5 inhibitors like tadalafil and vardenafil.

Current Research Applications and Standards

Analytical Reference Standards

This compound is supplied by specialized manufacturers (e.g., Daicel Pharma, LGC Standards) as a high-purity (>95%) reference material. Key specifications include:

Parameter Specification Source
Purity >95% (HPLC)
Storage Conditions 2–8°C
CAS Number 1446089-82-2
Advanced Analytical Techniques

The compound’s detection relies on sophisticated chromatography and mass spectrometry:

LC-MS/MS Method Parameters :

Parameter Setting
Column Capcell PAK C18
Mobile Phase Acetonitrile/water (0.1% formic acid)
Ionization Mode ESI+
Precursor→Product Ions 550.2 → 283.3 (m/z)

This method achieves limits of detection as low as 2.5 ng/mL, enabling precise quantification in complex matrices.

Propriétés

IUPAC Name

5-[5-(4-benzylpiperazin-1-yl)sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N6O4S/c1-4-9-23-25-26(32(3)31-23)28(35)30-27(29-25)22-18-21(12-13-24(22)38-5-2)39(36,37)34-16-14-33(15-17-34)19-20-10-7-6-8-11-20/h6-8,10-13,18H,4-5,9,14-17,19H2,1-3H3,(H,29,30,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBBYJQSWODKSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC5=CC=CC=C5)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446089-82-2
Record name N-Desmethyl-N-benzyl sildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446089822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESMETHYL-N-BENZYL SILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV84GB3NEM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Retrosynthetic Analysis

The synthesis can be conceptualized into three key segments:

  • Pyrazolopyrimidinone Core : Derived from ethyl 3-butyrylpyruvate and hydrazine hydrate, forming the 1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one structure.

  • Sulfonamide Intermediate : Introduced via chlorosulfonation of 2-ethoxybenzoic acid derivatives, followed by coupling with 4-benzylpiperazine.

  • Final Assembly : Cyclization and purification steps to yield the target compound.

Synthetic Routes and Methodologies

First-Generation Synthesis (Analogous to Sildenafil)

The foundational approach mirrors early sildenafil synthesis but substitutes N-methylpiperazine with N-benzylpiperazine (Figure 2a):

  • Pyrazole Ring Formation :

    • Ethyl 3-butyrylpyruvate reacts with hydrazine hydrate in acetic acid to form the pyrazole intermediate.

    • Selective N-methylation using dimethyl sulfate yields the 1-methylpyrazole derivative.

  • Nitration and Reduction :

    • Nitration of the carboxylic acid derivative introduces a nitro group, which is subsequently reduced to an amine using stannous chloride/HCl.

  • Sulfonylation and Coupling :

    • Chlorosulfonation of 2-ethoxybenzoyl chloride with chlorosulfonic acid produces the sulfonyl chloride intermediate.

    • Critical Modification : Coupling with N-benzylpiperazine (instead of N-methylpiperazine) in aqueous NaOH forms the sulfonamide bond.

  • Cyclization :

    • Reaction with N,N′-carbonyldiimidazole (CDI) in ethyl acetate facilitates cyclization, yielding this compound.

Challenges : Early methods faced issues with stoichiometric thionyl chloride use and low yields due to competing side reactions.

Optimized Green Chemistry Approach

To enhance sustainability, later iterations incorporated green chemistry principles (Figure 2b):

  • Solvent Selection :

    • Replacement of dichloromethane with toluene, which is recoverable and minimizes environmental impact.

  • Coupling Efficiency :

    • Use of CDI in ethyl acetate improves amide bond formation efficiency, achieving near-quantitative yields.

  • Purification :

    • Crystallization directly from the reaction mixture reduces solvent waste.

Key Data :

  • Yield : ~85% (compared to 70% in first-generation).

  • Purity : >98% (HPLC).

Analytical Characterization

Physicochemical Properties

PropertyValueMethod/Citation
Melting Point203–206°CDSC
Boiling Point734.6±70.0°C (Predicted)Computational
Density1.34±0.1 g/cm³Pycnometry
SolubilityChloroform (Slight), MethanolSolubility Testing
pKa5.86±0.10Potentiometry

Spectroscopic Data

  • NMR (DMSO-d6) : δ 1.02 (t, 3H, CH2CH2CH3), 3.45 (s, 3H, N-CH3), 4.40 (q, 2H, OCH2CH3).

  • HRMS (ESI+) : m/z 551.2391 [M+H]+ (calculated for C28H35N6O4S).

Industrial-Scale Considerations

Impurity Profiling

As a recognized impurity in sildenafil APIs, this compound is synthesized under controlled conditions to validate analytical methods. Daicel Pharma’s protocols emphasize:

  • Custom Synthesis : Milligram-to-gram scale production using GMP-compliant processes.

  • Chromatographic Standards : HPLC-UV/LC-MS calibration for quantification (LOQ: 0.05%).

Regulatory Compliance

  • ICH Guidelines : Q3A/B thresholds for impurities (≤0.15% for unidentified impurities).

  • Stability Studies : No degradation observed under accelerated conditions (40°C/75% RH, 6 months) .

Analyse Des Réactions Chimiques

Types of Reactions

N-Desmethyl-N-benzyl sildenafil undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents such as methanol and chloroform .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones .

Mécanisme D'action

N-Desmethyl-N-benzyl sildenafil exerts its effects by inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, the compound increases the levels of cGMP, leading to smooth muscle relaxation and vasodilation . This mechanism is similar to that of sildenafil, but this compound may have unique pharmacokinetic properties .

Comparaison Avec Des Composés Similaires

Structural Modifications

N-Desmethyl-N-benzyl sildenafil belongs to a class of sildenafil derivatives with modifications to the piperazine, ethoxy, or pyrazole groups. Key analogues include:

Compound Structural Modification Molecular Formula Molecular Weight (g/mol) Key Features
Sildenafil Parent compound C₂₂H₃₀N₆O₄S 474.58 Methylpiperazinyl-sulfonyl group; ethoxy phenyl moiety .
This compound Benzyl substitution on piperazine; demethylation C₂₈H₃₄N₆O₄S 550.67 Increased lipophilicity; potential for prolonged half-life .
Desmethylpiperazinyl propoxysildenafil Propoxy group replaces ethoxy; demethylated piperazine C₂₄H₃₂N₆O₄S 524.62 Altered pharmacokinetics; detected in adulterated supplements .
Pyrazole N-Demethyl Sildenafil Demethylation on pyrazole ring C₂₁H₂₈N₆O₄S 460.55 Reduced steric hindrance; uncertain PDE5 affinity .
Thiohomosildenafil Sulfur substitution in pyrimidinone ring C₂₂H₃₀N₆O₃S₂ 514.65 Enhanced metabolic resistance; higher risk of adverse effects .

Pharmacological Differences

  • PDE5 Inhibition : Sildenafil exhibits an IC₅₀ of 0.0039 µM for PDE5 . While direct IC₅₀ data for this compound are lacking, molecular docking studies of similar analogues suggest variable binding energies. For example, a benzyl-substituted compound demonstrated a predicted binding energy of -10.3 kcal/mol , exceeding sildenafil's -9.7 kcal/mol , implying stronger PDE5 interaction .
  • Selectivity : Benzyl and propoxy substitutions may reduce selectivity for PDE5 over other PDE isoforms (e.g., PDE6), increasing side-effect risks such as visual disturbances .

Analytical Detection Challenges

This compound and its analogues are frequently undetected by standard screening methods due to structural similarities. Key techniques include:

  • LC-MS/MS : Effective for quantifying sildenafil metabolites but may fail to distinguish N-desmethyl derivatives without optimized protocols .
  • HPTLC: Cost-effective for multi-sample analysis; detects nanogram-level concentrations in adulterated products .
  • NMR Spectroscopy: Critical for structural elucidation, especially for novel analogues like desmethylpiperazinyl propoxysildenafil .

Activité Biologique

N-Desmethyl-N-benzyl sildenafil is a derivative of sildenafil, primarily known for its role as a phosphodiesterase type 5 (PDE5) inhibitor. This compound has garnered interest due to its potential therapeutic applications and its biochemical interactions within the body. This article provides an in-depth analysis of its biological activity, including pharmacodynamics, pharmacokinetics, and relevant case studies.

Target and Mode of Action
this compound functions by inhibiting PDE5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By preventing this breakdown, the compound enhances the effects of cGMP, leading to vasodilation and increased blood flow, particularly in the corpus cavernosum of the penis and pulmonary vasculature .

Biochemical Pathways
The inhibition of PDE5 by this compound impacts several biochemical pathways:

  • cGMP Pathway : Increased levels of cGMP activate protein kinases and ion channels, influencing smooth muscle relaxation and vasodilation.
  • Gene Expression : The compound may alter gene expression related to vascular function and smooth muscle relaxation.

Pharmacokinetics

Absorption and Metabolism
this compound is metabolized primarily through hepatic pathways involving cytochrome P450 enzymes, particularly CYP3A4. The major circulating metabolite, N-desmethyl sildenafil, exhibits approximately 50% of the PDE5 inhibitory potency compared to its parent compound. Plasma concentrations of this metabolite are about 40% of those observed for sildenafil itself .

Pharmacokinetic Parameters
The pharmacokinetic profile includes:

  • Half-Life : Approximately 4 hours for N-desmethyl sildenafil.
  • Volume of Distribution : Estimated at around 105 L, indicating extensive distribution into tissues.
  • Protein Binding : Both sildenafil and its metabolite exhibit around 96% protein binding in plasma .

Case Studies

Several case studies highlight the implications of this compound's biological activity:

  • Post-Mortem Analysis : A study reported post-mortem identification of sildenafil and its metabolites in biological specimens. The findings suggested a potential link between nonprescription use of PDE5 inhibitors and adverse outcomes, emphasizing the need for careful monitoring in clinical settings .
  • Fatal Toxicity Reports : In a documented case of fatal intoxication by desmethyl carbodenafil (a related compound), the toxicity profile raised concerns about the safety margins associated with PDE5 inhibitors. This case underscores the importance of understanding the biological effects and potential risks associated with these compounds .

Summary Table: Biological Activity Parameters

ParameterValue/Description
Primary Action PDE5 Inhibition
Inhibitory Potency ~50% that of sildenafil
Plasma Concentration ~40% of sildenafil levels
Half-Life ~4 hours
Volume of Distribution ~105 L
Protein Binding ~96%

Q & A

Q. How can researchers distinguish N-desmethyl-N-benzyl sildenafil from structurally similar PDE5 inhibitors in analytical workflows?

Methodological Answer: Use high-resolution LC-MS/MS with optimized fragmentation patterns to differentiate metabolites based on mass-to-charge ratios and retention times. For structural confirmation, combine nuclear magnetic resonance (NMR) spectroscopy with computational modeling to resolve substituent positions (e.g., benzyl vs. methyl groups) . Additionally, employ similarity metrics like Tanimoto coefficients to compare molecular descriptors against known analogs (e.g., sildenafil N-oxide or desmethyl tadalafil) .

Q. What validated analytical techniques are suitable for quantifying this compound in biological matrices?

Methodological Answer: Validate a reversed-phase HPLC-UV method with system suitability criteria (e.g., peak tailing ≤1.5, resolution ≥2.5 between analogs) as per USP guidelines . For enhanced sensitivity in plasma, use a triple-quadrupole LC-MS/MS system with electrospray ionization (ESI) in positive ion mode, optimizing collision energies for transitions like m/z 475 → 283 (this compound) . Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How do structural modifications (e.g., N-desmethylation and N-benzylation) affect PDE5 inhibition potency compared to parent sildenafil?

Methodological Answer: Conduct in vitro enzyme inhibition assays using recombinant PDE5 isoforms. Compare IC₅₀ values via nonlinear regression analysis. Pair this with molecular docking simulations to assess binding affinity changes due to altered steric and electronic interactions at the catalytic site .

Advanced Research Questions

Q. What experimental design considerations are critical for studying pharmacokinetic interactions between this compound and cytochrome P450 inhibitors?

Methodological Answer: Implement a crossover trial design with staggered dosing phases to account for carryover effects. Use physiologically based pharmacokinetic (PBPK) modeling to simulate drug-drug interactions (DDIs) and guide sampling timepoints. Validate results via sparse sampling coupled with population pharmacokinetic (PopPK) analysis .

Q. How can researchers resolve contradictions in efficacy data for sildenafil analogs in preclinical models of pulmonary hypertension?

Methodological Answer: Apply stratified analysis to identify responder/non-responder subgroups (e.g., baseline pulmonary arterial pressure >25 mmHg). Use multivariate regression to control for confounders like aerobic fitness or sex differences, as seen in hypoxia studies . Validate findings in a genetically diverse animal model (e.g., STZ-induced diabetic rats) with histopathological endpoints .

Q. What methodological gaps exist in detecting this compound as an adulterant in herbal products?

Methodological Answer: Current atmospheric pressure solid analysis probes (ASAP) lack sensitivity for trace metabolites. Develop a microfluidic preconcentration module paired with high-resolution mass spectrometry (HRMS) to enhance detection limits. Validate using spiked herbal matrices and cross-reference with regulatory databases .

Q. How can machine learning improve the prediction of off-target effects for this compound?

Methodological Answer: Train a neural network on PubChem bioactivity data (e.g., kinase inhibition profiles) and molecular fingerprints (e.g., MACCS keys). Validate predictions via in vitro selectivity panels (e.g., CEREP’s SafetyScreen44) and compare against known PDE5 inhibitors .

Q. What statistical approaches mitigate bias in crossover trials assessing this compound’s therapeutic effects?

Methodological Answer: Address missing data via multiple imputation with chained equations (MICE) rather than complete-case analysis. Test for period and sequence effects using mixed-effects models. For small sample sizes, apply Bayesian hierarchical models with informative priors from analogous compounds (e.g., tadalafil meta-analyses) .

Q. How do researchers validate the specificity of antibodies used in immunohistochemical studies of sildenafil analogs?

Methodological Answer: Perform competitive ELISA with structurally related compounds (e.g., dimethylsildenafil) to assess cross-reactivity. Confirm tissue-specific binding via knockout animal models or siRNA-mediated PDE5 knockdown .

Q. What computational frameworks optimize synthetic routes for this compound derivatives?

Methodological Answer: Use retrosynthetic planning software (e.g., Chematica) to prioritize routes with minimal protecting groups. Validate via green chemistry metrics (e.g., E-factor) and reaction calorimetry to ensure scalability. Characterize intermediates via inline FTIR and X-ray crystallography .

Data Contradiction and Validation

Q. How should researchers address discrepancies in metabolite quantification between HPLC-UV and LC-MS/MS platforms?

Methodological Answer: Perform a Bland-Altman analysis to assess inter-method bias. Calibrate instruments using shared reference standards. For unresolved discrepancies, validate via orthogonal techniques (e.g., immunoaffinity extraction followed by LC-MS/MS) .

Q. What strategies reconcile conflicting histopathological findings in sildenafil analog toxicity studies?

Methodological Answer: Standardize organ sampling protocols (e.g., heart apex vs. base) and staining methods (e.g., Masson’s trichrome for fibrosis). Use digital pathology platforms for blinded, semi-quantitative scoring. Conduct meta-analyses of raw data from public repositories (e.g., NCBI’s GEO) .

Ethical and Regulatory Considerations

Q. How do pharmacopeial standards influence method validation for this compound?

Methodological Answer: Align validation parameters (specificity, LOQ, linearity) with USP General Chapters <1225> and ICH Q2(R1). For impurity profiling, include relative response factors for degradants (e.g., N-oxide derivatives) . Document uncertainty profiles via Monte Carlo simulations .

Q. What ethical frameworks govern translational studies of sildenafil analogs in neurodegenerative disease models?

Methodological Answer: Adopt ARRIVE 2.0 guidelines for preclinical studies. For human data repurposing (e.g., insurance claims), ensure HIPAA-compliant de-identification and propensity score matching to reduce indication bias .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.